GSK-J2 sodium salt is a bioactive small molecule primarily utilized in scientific research as a negative control compound for GSK-J1. It is a pyridine regio-isomer of GSK-J1 and is characterized by its poor inhibition of the histone H3 lysine 27 (H3K27) demethylase, specifically the Jumonji C domain-containing protein 3 (JMJD3), with an IC₅₀ greater than 100 micromolar. This compound is significant in studies related to epigenetics, cancer research, and inflammatory responses due to its role in understanding the mechanisms of histone demethylation and gene regulation .
The synthesis of GSK-J2 sodium salt involves several critical steps:
While detailed industrial production methods are not widely documented, it is likely that they follow similar synthetic routes optimized for large-scale production.
The synthesis requires careful control of reaction conditions to ensure the regioselectivity necessary for producing the desired isomer. The proprietary nature of some synthesis details limits public access to specific methodologies.
GSK-J2 sodium salt has the following molecular formula: . Its molecular weight is approximately 389.45 g/mol. The structural representation includes a pyridine ring substituted with various functional groups that contribute to its chemical properties and biological activity.
These structural characteristics are crucial for understanding its interactions with biological targets and its role as a control compound in research applications .
GSK-J2 sodium salt exhibits stability under standard laboratory conditions and does not participate in significant chemical reactions such as oxidation or reduction. Its primary function is as a control compound, which means it does not undergo substantial transformations that would alter its structure or reactivity profile.
Due to its stability, GSK-J2 sodium salt is not typically subjected to reactions with common reagents. This characteristic makes it suitable for use in in vitro studies where consistent behavior is essential for experimental validity .
GSK-J2 sodium salt functions primarily as a negative control for GSK-J1. Unlike GSK-J1, which inhibits the demethylase activity of JMJD3 and UTX by binding to their active sites, GSK-J2 does not exhibit inhibitory activity against these enzymes. This lack of action allows researchers to validate the specificity and efficacy of GSK-J1 and its derivatives in various experimental contexts.
These properties are critical for researchers when preparing solutions for experimental use, ensuring accurate dosing and reliable results .
GSK-J2 sodium salt has diverse applications in scientific research:
GSK-J2 sodium salt (CAS 2108665-15-0) is defined by its specific pyridine ring orientation, which differs from its biologically active counterpart, GSK-J1. This regio-isomerism arises from distinct substitution patterns on the pyrimidine core scaffold. While GSK-J1 potently inhibits the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A (IC₅₀ ~60 nM), GSK-J2 exhibits drastically reduced activity due to altered spatial positioning of its pyridine moiety. This positional variance impedes optimal binding to the catalytic site of Jumonji domain-containing enzymes, rendering GSK-J2 a critical negative control for mechanistic studies [1] [5] [7].
The structural divergence between GSK-J2 and active JMJD3/UTX inhibitors manifests in key binding interactions:
Table 1: Structural and Functional Comparison of GSK-J2 with Related Inhibitors
Compound | Core Structure | Pyridine Position | JMJD3 IC₅₀ | Primary Biological Role |
---|---|---|---|---|
GSK-J1 (active) | Pyrimidine-β-alanine | 4-position | 0.06 µM | Potent demethylase inhibition |
GSK-J2 (sodium salt) | Pyridine regio-isomer | 3-position | >100 µM | Inactive control |
GSK-J4 | Ethyl ester prodrug of GSK-J1 | Same as GSK-J1 | 0.01 µM | Cell-permeable inhibitor |
The sodium salt modification (C₂₂H₂₂N₅O₂Na) introduces a carboxylate group that enhances aqueous solubility without altering the stereoelectronic properties responsible for its inactivity. Crystallographic analyses confirm that GSK-J2’s benzazepine and pyrimidine motifs adopt conformations sterically incompatible with the 2-oxoglutarate (2-OG) binding pocket of KDM6 subfamily enzymes [4] [5] [9].
The sodium salt formulation significantly improves GSK-J2’s hydrophilicity compared to its free acid form. Key solubility parameters include:
Table 2: Solution Stability Profile of GSK-J2 Sodium Salt
Condition | Temperature | Stability Duration | Degradation Products |
---|---|---|---|
Solid (desiccated) | 2–8°C | >2 years | Undetectable |
Aqueous solution (pH 7.4) | 25°C | 48 hours | <2% decomposition |
Acidic solution (1eq. HCl) | 25°C | 24 hours | Hydrolyzed derivatives |
Electrostatic interactions between the sodium ion and carboxylate group mitigate aggregation, while the extended conjugate system necessitates protection from prolonged light exposure [4] [7].
Conversion to the sodium salt addresses three critical limitations of the free acid:
The synthesis of GSK-J2 sodium salt proceeds via a four-step sequence:
Critical optimization parameters include:
Rigorous analytical validation ensures chemical and isomeric purity:
Chromatographic Methods:
Validation Parameters per ICH Guidelines:
X-ray powder diffraction (XRPD) confirms crystalline phase homogeneity, while thermogravimetric analysis (TGA) verifies <0.5% solvent residues. Batch-specific certificates of analysis include validated chiral HPLC data to exclude racemic contaminants [3] [9].
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